3-Nitro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-5(11(12)13)3-10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGFPIKZWZGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283595 | |
| Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-87-1 | |
| Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Characterization of 3 Nitro 5 Trifluoromethyl Pyridine Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For substituted pyridines like 3-Nitro-5-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of each atom, confirming the substitution pattern and connectivity.
The ¹H NMR spectrum of a this compound scaffold is expected to show distinct signals for the three aromatic protons. The powerful electron-withdrawing effects of both the nitro (NO₂) and trifluoromethyl (CF₃) groups significantly deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). For instance, in the analogue 5-Nitro-2-(trifluoromethyl)pyridine, the proton at the C6 position (adjacent to the nitrogen and ortho to the nitro group) appears at a very downfield shift of 9.52 ppm. rsc.org The other protons at C4 and C3 appear at 8.72 ppm and 7.97 ppm, respectively. rsc.org This illustrates the strong influence of the substituents on the proton chemical shifts.
The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atoms directly attached to the electron-withdrawing fluorine and nitro groups, as well as the carbons of the pyridine (B92270) ring, exhibit characteristic chemical shifts. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. For example, in 2-methoxy-3-(trifluoromethyl)pyridine (B55313), the CF₃ carbon signal is a quartet centered at 123.2 ppm with a large coupling constant (J = 270 Hz). rsc.org The pyridine ring carbons are also significantly affected by the substituents, with carbons attached to or near the nitro and trifluoromethyl groups showing downfield shifts.
¹⁹F NMR is particularly informative for fluorinated compounds. A single, sharp signal is expected for the CF₃ group in the absence of other fluorine atoms. For 1-nitro-3-(trifluoromethyl)benzene, a related compound, the ¹⁹F NMR shows a singlet at -62.4 ppm. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful probe for confirming the presence and integrity of the trifluoromethyl group.
Table 1: Representative NMR Data for Analogues of this compound Data presented for illustrative purposes based on known analogues.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| 5-Nitro-2-(trifluoromethyl)pyridine rsc.org | ¹H | 9.52 (H-6) | d, J = 2.3 |
| 8.72 (H-4) | dd, J = 8.6, 2.4 | ||
| 7.97 (H-3) | d, J = 8.6 | ||
| 1-Nitro-3-(trifluoromethyl)benzene rsc.org | ¹⁹F | -62.4 (s, 3F) | |
| 2-Methoxy-3-(trifluoromethyl)pyridine rsc.org | ¹³C | 123.2 (CF₃) | q, J = 270 |
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Structure Investigation
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to the nitro and trifluoromethyl groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. scirp.org The C-F stretching vibrations of the CF₃ group are also strong and usually found in the 1100-1300 cm⁻¹ range. Other characteristic peaks would include C-H stretching for the aromatic ring protons (around 3000-3100 cm⁻¹) and ring stretching vibrations for the pyridine core (around 1400-1600 cm⁻¹). niscpr.res.in
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the pyridine ring, a conjugated system, along with the nitro group, a strong chromophore, results in characteristic absorption bands in the UV region. A study on the related compound 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP) highlighted its strong ultraviolet absorption, a property essential for its use as a MALDI matrix. nih.govacs.orgacs.org The electronic spectrum is a result of π → π* and n → π* transitions, and the position of the maximum absorption (λₘₐₓ) is sensitive to the molecular structure and solvent. nih.gov The presence of the electron-withdrawing groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric Stretching | NO₂ | 1500 - 1560 |
| Symmetric Stretching | NO₂ | 1345 - 1385 |
| Stretching | C-F (of CF₃) | 1100 - 1300 |
| Stretching | Aromatic C-H | 3000 - 3100 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₆H₃F₃N₂O₂), the calculated monoisotopic mass is 192.01466 Da. guidechem.com HRMS analysis can verify this value to within a few parts per million, providing unambiguous confirmation of the elemental composition.
Beyond molecular weight determination, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI) or other energetic ionization methods, the parent molecular ion will break apart into smaller, characteristic fragment ions. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂, 46 Da), the trifluoromethyl group (CF₃, 69 Da), or other small neutral molecules. For example, HRMS analysis of the related compound 2-methoxy-3-(trifluoromethyl)pyridine confirmed its molecular formula C₇H₆NOF₃ with a found mass of 177.0403, compared to a calculated mass of 177.0401. rsc.org
Recent studies have also highlighted the utility of related compounds like 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govacs.org This application leverages the compound's ability to absorb laser energy and promote the ionization of analyte molecules with minimal background interference, demonstrating its high chemical stability and efficiency in ion formation. nih.govacs.orgacs.org
Table 3: Mass Spectrometry Data for this compound and an Analogue
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| This compound | C₆H₃F₃N₂O₂ | 192.01466 | guidechem.com |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄F₃N₃O₂ | 207.02556 | nih.gov |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof. pulstec.net
For an analogue of this compound that forms suitable single crystals, SC-XRD analysis would definitively confirm the substitution pattern on the pyridine ring. It would also reveal the planarity of the pyridine ring and the orientation of the nitro and trifluoromethyl groups relative to it. Furthermore, the analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the solid-state properties of the material. scirp.orgijream.org For example, the strong dipole moments created by the C-F and N-O bonds would likely lead to significant intermolecular electrostatic interactions in the crystal structure. The analysis provides a complete picture of the molecule's stereochemistry and conformation in the solid phase. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula, providing a crucial check on the purity and stoichiometry of the synthesized compound.
For this compound, with the molecular formula C₆H₃F₃N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 192.10 g/mol . The verification is achieved when the experimentally determined percentages ("Found") closely match the calculated values ("Calcd."). This technique is often one of the final checks to confirm the identity and purity of a newly synthesized compound, as demonstrated in the characterization of related heterocyclic structures. scirp.org
Table 4: Calculated Elemental Composition for this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 37.52 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.57 |
| Fluorine | F | 18.998 | 3 | 56.994 | 29.67 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.58 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.66 |
| Total | | | | 192.096 | 100.00 |
Mechanistic Studies and Reactivity Profiles of 3 Nitro 5 Trifluoromethyl Pyridine
Principles of Nucleophilic Aromatic Substitution (SNAr) in Nitropyridine Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, particularly for rings bearing strong electron-withdrawing substituents. mdpi.com The reaction proceeds via a bimolecular addition-elimination mechanism. In the first, typically rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, a leaving group is expelled, and the aromaticity of the ring is restored.
For a SNAr reaction to occur, three conditions must generally be met:
The aromatic ring must be substituted with strong electron-withdrawing groups.
There must be a good leaving group (typically a halide) on the ring.
The leaving group must be positioned ortho or para to at least one of the electron-withdrawing groups. This positioning is crucial as it allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative atoms of the activating group, thereby stabilizing the intermediate. epa.gov
In nitropyridine systems, the pyridine nitrogen atom itself acts as an electron-withdrawing entity, and the addition of a nitro group further enhances this effect, strongly activating the ring for nucleophilic attack.
The regioselectivity of nucleophilic attack on the 3-nitro-5-(trifluoromethyl)pyridine scaffold is dictated by the combined electronic influence of the pyridine nitrogen, the C3-nitro group, and the C5-trifluoromethyl group. These groups cooperatively reduce the electron density most significantly at the C2, C4, and C6 positions. Consequently, a nucleophile will preferentially attack these sites.
For a substitution reaction to occur, a leaving group must be present at one of these activated positions. In synthetic precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248), the chlorine atom at the C2 position is highly activated for displacement. The attack of a nucleophile at C2 is favored because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto both the pyridine nitrogen and the ortho-nitro group, as depicted in the resonance structures. This strong stabilization of the intermediate facilitates the substitution process at this position. chemicalbook.com
A patent describing the synthesis of a key intermediate for the drug Apalutamide illustrates this principle. patsnap.com Starting with 2-bromo-3-(trifluoromethyl)-5-nitropyridine, a cyanation reaction is performed where the bromide at the C2 position is displaced by a cyanide group, yielding 5-nitro-3-(trifluoromethyl)picolinonitrile. patsnap.com
Table 1: Representative SNAr Reactions on a 2-Halo-3-nitro-5-(trifluoromethyl)pyridine Precursor
| Precursor | Nucleophile/Reagent | Product | Yield | Reference |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Phosphorus oxychloride, Benzyltriethylammonium chloride | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (from 2-ol precursor) | 92% | chemicalbook.com |
| 2-Bromo-3-(trifluoromethyl)-5-nitropyridine | Potassium ferrocyanide, Palladium acetate (B1210297) | 5-Nitro-3-(trifluoromethyl)picolinonitrile | 95% | patsnap.com |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | Phosphorus oxychloride, Quinoline | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 88% | chemicalbook.com |
Both the nitro and trifluoromethyl groups are potent activators for SNAr reactions due to their strong electron-withdrawing nature, which operates through both inductive (-I) and resonance (-R) effects for the nitro group, and a powerful inductive effect for the trifluoromethyl group. nih.gov
Effect on Kinetics: The presence of these groups drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to attack by nucleophiles. This increased electrophilicity lowers the activation energy of the initial addition step, leading to a significant increase in the reaction rate compared to an unsubstituted pyridine. The combined effect of a C3-nitro and a C5-trifluoromethyl group creates a highly electrophilic system, enabling reactions to proceed under mild conditions.
Effect on Selectivity: The positioning of these groups is key to regioselectivity. The C3-nitro group strongly activates the ortho (C2 and C4) positions, while the C5-trifluoromethyl group activates its ortho (C4 and C6) positions. The convergence of this activation at the C4 position, along with activation from the ring nitrogen, makes it a highly electrophilic center. However, substitution is most commonly observed at the C2 or C6 positions, as a leaving group there allows for direct stabilization of the intermediate by both the ring nitrogen and an adjacent activating group (the C3-nitro group for C2, or the C5-trifluoromethyl group for C6).
Radical Reaction Pathways and Their Application to Pyridine Derivatization
While the chemistry of this compound is dominated by its electrophilic nature, the potential for radical reaction pathways exists, though it is less explored. Radical reactions on aromatic rings, known as homolytic aromatic substitution, typically involve the addition of a radical species to the ring, followed by an oxidation step to restore aromaticity. rsc.orgresearchgate.net
The this compound molecule is not a typical source for generating trifluoromethyl radicals. The C-CF₃ bond on an aromatic ring is exceptionally strong and stable, making its homolytic cleavage to release a CF₃ radical energetically prohibitive under standard conditions. Methods for generating trifluoromethyl radicals for synthetic purposes rely on specialized reagents like trifluoroiodomethane, sodium trifluoromethanesulfinate (Langlois' reagent), or Togni reagents. chemrxiv.orgrsc.org
Conversely, the electron-deficient nature of the this compound ring makes it a potential substrate for trapping nucleophilic radical species. However, this reactivity is not well-documented, as radical additions to electron-poor aromatics are often less favorable than additions to electron-rich systems. The dominant reaction pathway for most reagents remains the polar, two-electron SNAr mechanism.
Dearomatization is the temporary loss of aromaticity in a cyclic system, and it is a key mechanistic feature in many reactions of highly activated pyridines. nih.govnih.govrsc.org For this compound, this sequence is fundamental to its reactivity.
In Nucleophilic Aromatic Substitution: The formation of the Meisenheimer complex is, by definition, a dearomatization event. The sp²-hybridized carbon atom at the site of attack becomes sp³-hybridized, breaking the cyclic conjugation of the π-system. The subsequent expulsion of the leaving group is the rearomatization step, which provides the thermodynamic driving force for the completion of the reaction.
In Cycloaddition Reactions: As discussed below, when a nitropyridine acts as a dienophile or dipolarophile, the initial cycloaddition step is a dearomatization process, forming a bicyclic, non-aromatic adduct. Subsequent elimination or rearrangement reactions can lead to a rearomatized product. ntnu.no
Photochemical Dearomatization: Pyridines, in general, can undergo photochemical dearomatization, often leading to skeletal rearrangements or the formation of cycloadducts. scinito.aichemrxiv.org While specific studies on this compound are scarce, its highly polarized nature suggests it could be susceptible to such transformations under UV irradiation, potentially leading to complex, three-dimensional structures.
Cycloaddition Chemistry Involving Nitropyridines as Dipolarophiles or Dienophiles
The pronounced electron-deficient character of this compound makes it an excellent substrate for cycloaddition reactions where it acts as the electron-poor component. The C4=C5 double bond, activated by the flanking nitro and trifluoromethyl groups, is particularly susceptible to acting as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. ntnu.no
In these reactions, the nitropyridine does not react as a typical aromatic system but rather as a highly polarized alkene. The reaction leads to the formation of bicyclic adducts through a dearomatization process. rsc.orgntnu.no
As a Dienophile ([4+2] Cycloaddition): In a polar, inverse-electron-demand Diels-Alder reaction, the electron-poor nitropyridine can react with an electron-rich diene. The reaction involves the concerted addition of the diene across the C4-C5 bond of the pyridine ring. Theoretical studies on 3-nitropyridine have shown its feasibility as a dienophile, a reactivity that would be significantly enhanced by the additional presence of a trifluoromethyl group. epa.govnih.gov
As a Dipolarophile ([3+2] Cycloaddition): Nitropyridines are effective partners in 1,3-dipolar cycloadditions. They can react with 1,3-dipoles such as azomethine ylides to form fused heterocyclic systems. Studies have shown that 3-nitropyridines react with N-methyl azomethine ylide across the C4=C5 bond, followed by the elimination of nitrous acid (HNO₂) to yield pyrroline-fused pyridines. The presence of strong electron-withdrawing groups is essential for this reaction to proceed, indicating that this compound would be a highly suitable substrate. nih.govscinito.ai
Table 2: Potential Cycloaddition Reactions with this compound
| Reaction Type | Partner | Expected Intermediate/Product Type |
| [4+2] Diels-Alder | Electron-rich Diene | Bicyclic dihydropyridine adduct |
| [3+2] 1,3-Dipolar Cycloaddition | Azomethine Ylide | Fused pyrrolidine/pyrroline ring system after dearomatization |
| [3+2] 1,3-Dipolar Cycloaddition | Nitrile Oxide | Fused isoxazoline ring system |
Electrophilic Aromatic Substitution Limitations and Alternative Functionalization Strategies
The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (EAS) is severely restricted due to the cumulative electron-withdrawing effects of its constituent parts. The pyridine ring itself is inherently less reactive than benzene in EAS reactions because the electronegative nitrogen atom reduces the electron density of the aromatic system. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate with Lewis acids, which are often required as catalysts for EAS, further deactivating the ring by introducing a positive charge. wikipedia.orgquora.com
The presence of two potent electron-withdrawing groups (EWGs) exacerbates this deactivation. The trifluoromethyl group (-CF3) is a strong deactivating group due to the high electronegativity of the fluorine atoms, which pull electron density from the ring via the inductive effect. lkouniv.ac.in Similarly, the nitro group (-NO2) is one of the most powerful deactivating groups, withdrawing electron density through both resonance and inductive effects. The combination of the pyridine nitrogen and these two EWGs makes the aromatic ring exceptionally electron-deficient and, therefore, highly unreactive toward attack by electrophiles. Consequently, classic electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation are generally not feasible on this substrate. chemistrysteps.comlibretexts.org
Given these profound limitations, alternative strategies are necessary to achieve functionalization of the this compound core. These methods typically bypass the need for a highly nucleophilic aromatic ring and instead exploit the ring's electron-deficient nature or utilize modern C-H activation techniques.
Nucleophilic Aromatic Substitution (SNAr)
One of the most effective alternative strategies is nucleophilic aromatic substitution (SNAr). This reaction pathway is highly favored in electron-poor aromatic systems, particularly when a good leaving group (such as a halogen) is present on the ring. chemistrysteps.com While this compound itself lacks a suitable leaving group, derivatives containing one are valuable intermediates for introducing new functional groups. For instance, the chlorine atom in 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is activated towards nucleophilic displacement due to the strong electron-withdrawing influence of the adjacent nitro group and the trifluoromethyl group at position 5. This allows for the introduction of various nucleophiles at the C2 position.
A documented example is the displacement of a chloride leaving group by a cyanide ion, as detailed in the table below.
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Copper(I) cyanide (CuCN) | N-methyl-2-pyrrolidinone (NMP), 175 °C, 15 min | This compound-2-carbonitrile | 56% |
Direct C-H Functionalization via Nucleophilic Activation
More advanced strategies for functionalizing electron-deficient pyridine rings involve direct C-H functionalization. A notable approach is the "nucleophilic activation" of the pyridine ring. chemrxiv.org This strategy circumvents the inherent unreactivity towards electrophiles by temporarily transforming the electron-poor heterocycle into a nucleophilic intermediate.
One such method involves the hydrosilylation of the pyridine ring. In this process, a catalyst, such as tris(pentafluorophenyl)borane, facilitates the addition of a hydrosilane across one of the double bonds of the pyridine ring. chemrxiv.org This dearomatization step generates an electron-rich N-silyl enamine intermediate. This transient nucleophilic species can then readily react with an electrophilic reagent. Subsequent rearomatization yields the functionalized pyridine. This approach has been successfully applied to the 3-position-selective trifluoromethylation of quinoline and pyridine derivatives, positions that are difficult to access via conventional EAS. chemrxiv.org
The table below summarizes the results of this strategy applied to various pyridine and quinoline substrates, demonstrating its effectiveness and regioselectivity.
| Substrate | Hydrosilylation Conditions | Electrophile | Product | Yield |
|---|---|---|---|---|
| Quinoline | (C6F5)3B (10 mol%), MePhSiH2, CHCl3, 25 °C | Togni Reagent I | 3-(Trifluoromethyl)quinoline | 72% |
| 4-Chloroquinoline | (C6F5)3B (10 mol%), MePhSiH2, CHCl3, 25 °C | Togni Reagent I | 4-Chloro-3-(trifluoromethyl)quinoline | 75% |
| 4-Phenoxyquinoline | (C6F5)3B (10 mol%), MePhSiH2, CHCl3, 25 °C | Togni Reagent I | 4-Phenoxy-3-(trifluoromethyl)quinoline | 61% |
| Isoquinoline | (C6F5)3B (10 mol%), MePhSiH2, CHCl3, 110 °C | Togni Reagent I | 3-(Trifluoromethyl)isoquinoline | 34% |
These alternative methodologies, particularly SNAr on halogenated derivatives and catalytic C-H functionalization, provide essential tools for the synthesis and elaboration of molecules based on the this compound scaffold, overcoming the inherent limitations of electrophilic aromatic substitution.
Computational Analysis of this compound Remains Uncharted Territory
A comprehensive review of scientific literature reveals a significant gap in the computational chemistry landscape: detailed theoretical investigations for the compound this compound are not publicly available. Despite its status as a cataloged chemical compound with the CAS number 1214323-87-1, in-depth studies concerning its electronic structure, molecular properties, and reactivity based on established computational methods appear to be unpublished.
Extensive searches for dedicated research on this compound yielded no specific data for the computational analyses required to construct a detailed scientific article. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and transition state computations—while standard in modern chemical research—have not been applied to this specific molecule in any accessible study.
The requested article outline, focusing on a deep dive into the computational and theoretical aspects of this compound, necessitates specific, calculated data points. This includes, but is not limited to, optimized geometric parameters (bond lengths and angles), vibrational frequencies, energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential maps, charge transfer analyses, and the energetics of reaction mechanisms.
While numerous studies exist for analogous compounds—such as other substituted nitropyridines or different isomers of trifluoromethyl-nitropyridine—this information cannot be extrapolated to this compound. Each molecule possesses a unique electronic and structural profile, meaning that computational data is highly specific and not interchangeable.
Consequently, without primary research data from dedicated computational studies on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of data tables for bond lengths, orbital energies, or other quantum chemical descriptors would be speculative and unscientific.
This lack of published research presents a clear opportunity for future computational studies to explore the properties of this compound, which could be of interest in fields such as materials science and medicinal chemistry.
Computational Chemistry and Theoretical Investigations of 3 Nitro 5 Trifluoromethyl Pyridine
Elucidation of Reaction Mechanisms Through Transition State Computations
Simulation of Electron Transfer and Energy Transfer Processes
The simulation of electron and energy transfer processes is fundamental to understanding the reactivity and photophysical properties of 3-Nitro-5-(trifluoromethyl)pyridine. These processes are governed by the molecule's electronic structure, which is significantly influenced by the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
Electron Transfer Simulations:
Theoretical analysis of nitropyridine derivatives using Density Functional Theory (DFT) reveals that the introduction of a nitro group significantly impacts the electronic properties of the pyridine (B92270) ring. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding intramolecular charge transfer. researchgate.net For this compound, the nitro and trifluoromethyl groups lower the energy of the LUMO, making the molecule a potent electron acceptor.
Simulations of electron transfer can be performed using time-dependent DFT (TD-DFT), which models the real-time dynamics of electrons within the molecule. researchgate.net This methodology can establish the relative probabilities of different electron transfer pathways. researchgate.net In the context of this compound, simulations could model the transfer of an electron from a donor molecule to the pyridine ring, a process facilitated by its electron-deficient nature. Mechanistic studies on the reductive cleavage of C-CF₃ bonds in trifluoromethylpyridines suggest that such electron transfer to the electron-deficient π-system is a key step. acs.org
Energy Transfer Simulations:
Energy transfer processes, particularly triplet energy transfer, can be modeled to understand the photophysical behavior of the molecule. nih.gov These simulations often use a combination of statistical models and quantum mechanical formulas (like the Dexter exchange energy transfer formula) to calculate the rate of energy transfer between a donor and an acceptor. nih.gov For this compound, if it were part of a larger system (e.g., a photosensitizer-substrate complex), its ability to accept or donate triplet energy could be computationally evaluated. The rate constants for exothermic energy transfer are highest when the donor and acceptor molecules are in direct contact. nih.gov A recently discovered mechanism, proton-coupled energy transfer (PCEnT), demonstrates that energy transfer can occur even without spectral overlap, driven by the coupling of proton transfer within the acceptor unit. nih.gov
The table below summarizes key computational parameters often calculated in the study of electron and energy transfer processes for molecules like this compound.
| Computational Parameter | Relevance to this compound | Theoretical Method |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests a poorer electron donor. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy, expected for this compound, indicates a strong electron acceptor. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com | DFT |
| Electron Affinity | The energy released when an electron is added; quantifies the molecule's electron-accepting capability. | DFT |
| Ionization Potential | The energy required to remove an electron; quantifies the molecule's electron-donating capability. | DFT |
| Triplet State Energy | Essential for predicting the feasibility and direction of triplet-triplet energy transfer. | TD-DFT |
| Vibronic Coupling | Measures the interaction between electronic and vibrational states, crucial for calculating rates of proton-coupled electron transfer (PCET). researchgate.net | Quantum Chemistry Methods |
In Silico Modeling of Molecular Interactions and Binding Affinity
In silico modeling is a powerful tool in medicinal chemistry and materials science to predict how a molecule like this compound might interact with a biological target, such as a protein receptor. These computational techniques, including molecular docking and molecular dynamics, provide structural insights into binding modes and help estimate the strength of these interactions. cmjpublishers.comauctoresonline.org
Ligand-Receptor Interactions and Docking Simulations:
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tandfonline.com For this compound, docking simulations would be used to place the molecule into the binding site of a target protein. The pyridine ring is a common motif in FDA-approved drugs and is known to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for drug-target binding. cmjpublishers.comauctoresonline.org
In a hypothetical docking scenario, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor. The nitro group, with its oxygen atoms, could also form strong hydrogen bonds with donor residues (e.g., Lysine, Arginine) in the protein's active site. The trifluoromethyl group, while generally considered a poor hydrogen bond acceptor, can participate in hydrophobic and non-covalent fluorine interactions. The aromatic pyridine ring itself can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
The results of docking are typically evaluated using a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Binding Affinity Prediction:
Beyond simple docking scores, more advanced computational methods can be used to predict binding affinity (often expressed as an inhibition constant, Ki, or an IC₅₀ value). Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to recalculate the binding free energy from snapshots of a molecular dynamics simulation. Molecular dynamics (MD) simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the interaction. nih.gov The stability of the binding can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand within the binding pocket throughout the simulation. nih.gov
The table below outlines the types of interactions that would be analyzed in a docking study of this compound and the computational methods used to evaluate them.
| Interaction Type | Potential Moieties in this compound | Potential Interacting Amino Acid Residues | Computational Evaluation Method |
| Hydrogen Bonding | Pyridine Nitrogen, Nitro Group Oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine | Docking analysis, MD simulations, Protein-Ligand Interaction Profilers |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Docking analysis, MD simulations |
| Hydrophobic Interactions | Trifluoromethyl Group, Aromatic Ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine | Docking analysis, Molecular Hydrophobic Potential Maps |
| Electrostatic Interactions | Nitro Group (negative potential), Pyridine N | Charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine) | Docking scoring functions, MM/PBSA, MM/GBSA |
| Halogen Bonding | Trifluoromethyl Group (Fluorine atoms) | Electron-rich atoms (e.g., backbone carbonyl oxygens) | Advanced Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) |
These computational approaches significantly reduce the time and cost associated with the early stages of drug discovery and materials design by prioritizing compounds with the most promising interaction profiles for synthesis and experimental testing. cmjpublishers.com
Strategic Applications in Advanced Organic Synthesis Employing 3 Nitro 5 Trifluoromethyl Pyridine Scaffolds
Building Blocks for Complex Heterocyclic Architectures
The substituted pyridine (B92270) core of 3-nitro-5-(trifluoromethyl)pyridine serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. nih.govnih.gov The presence of the nitro and trifluoromethyl groups activates the pyridine ring for various transformations, making it an ideal starting material for creating diverse libraries of novel compounds.
Synthesis of Novel Pyridine Derivatives and Libraries
The reactivity of the this compound core allows for the introduction of various functional groups, leading to the generation of novel pyridine derivatives. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.
Furthermore, the chlorine atom in related scaffolds like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) can be readily displaced by nucleophiles, providing a straightforward method for introducing diverse substituents at the 2-position. chemicalbook.com For example, treatment with copper(I) cyanide yields this compound-2-carbonitrile. chemicalbook.com This nitrile derivative can then be further elaborated into other functional groups, such as carboxylic acids or amines, expanding the accessible chemical space.
The following table summarizes the synthesis of a key intermediate, this compound-2-carbonitrile:
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Copper(I) cyanide | N-methyl-2-pyrrolidinone | 175 °C | 15 min | This compound-2-carbonitrile | 56% |
| Data from ChemicalBook synthesis route. chemicalbook.com |
Scaffold Diversity Generation via Parallel Synthesis
The robust reactivity of this compound and its derivatives makes them highly suitable for parallel synthesis, a key technology in modern drug discovery and materials science. By employing a common starting material and a variety of reagents in a parallel fashion, large libraries of related compounds can be rapidly synthesized. This approach allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired properties. The ability to systematically modify the pyridine scaffold at different positions enables the generation of significant molecular diversity from a single, readily available precursor.
Development of Multi-Component Reaction Systems for Molecular Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for building molecular complexity in an efficient manner. rsc.orgmdpi.com The electron-deficient nature of the this compound scaffold makes it an excellent candidate for participation in MCRs.
For example, the related 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation (TCRT) with ketones and ammonia (B1221849) to generate highly substituted nitropyridines. mdpi.comnih.gov This reaction proceeds through a nucleophilic addition, ring-opening, and subsequent ring-closure cascade, highlighting the utility of electron-deficient pyridones as synthetic equivalents of unstable nitromalonaldehyde. mdpi.com While not directly involving this compound, these studies on analogous systems suggest the potential for developing novel MCRs that incorporate this valuable building block. The development of such reactions would provide rapid access to complex pyridine derivatives with a high degree of substitution.
Enabling Regioselective and Chemoselective Transformations in Pyridine Chemistry
The directing effects of the nitro and trifluoromethyl groups on the this compound ring are crucial for controlling the regioselectivity and chemoselectivity of various chemical transformations. The strong electron-withdrawing nature of these substituents deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.
This inherent reactivity allows for predictable and controlled functionalization of the pyridine core. For instance, in nucleophilic aromatic substitution reactions on related chlorinated pyridines, the positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. This predictable regioselectivity is essential for the planned synthesis of specific isomers of complex pyridine derivatives. nih.gov
Methodologies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The unique electronic properties of the this compound scaffold can be exploited for LSF.
While direct C-H functionalization of pyridines can be challenging due to the inherent low reactivity of C-H bonds and the potential for catalyst deactivation by the nitrogen atom, methods are being developed to overcome these limitations. nih.gov For instance, the trifluoromethyl group can influence the regioselectivity of C-H functionalization reactions. nih.gov Furthermore, the development of novel catalytic systems, such as those employing photoredox catalysis, is expanding the scope of LSF to include complex heterocyclic systems. researchgate.net The ability to selectively introduce new functional groups onto the this compound core in the final steps of a synthetic sequence is a highly valuable tool for optimizing the properties of drug candidates and other functional molecules.
Concluding Perspectives and Future Research Trajectories in Trifluoromethylated Pyridine Chemistry
Paradigm Shifts Towards Sustainable and Green Synthetic Protocols
A significant evolution in chemical synthesis is the move towards environmentally benign methodologies, and the production of trifluoromethylated pyridines is no exception. The principles of green chemistry are increasingly being integrated into synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous substances. biosynce.com Future efforts will likely focus on developing novel, one-pot multicomponent reactions that offer high atom economy and yield pure products with shorter reaction times. nih.gov
Key strategies include:
Catalyst-Free Reactions: Exploring methods that proceed efficiently without the need for catalysts, such as the one-pot synthesis of trifluoromethylated pyrimidines, which can achieve yields up to 99%. rsc.org
Iron-Catalyzed Cyclizations: The use of earth-abundant and non-toxic iron catalysts, like FeCl3, presents a green alternative for synthesizing substituted pyridines. rsc.org
Solvent- and Halide-Free Synthesis: The development of atom-economical processes that avoid harmful solvents and halide reagents, such as the synthesis of pyridine-2-yl substituted ureas from pyridine (B92270) N-oxides, marks a significant step towards sustainability. rsc.org
Recyclable Reagents: Innovations that allow for the recycling and reuse of reactants and catalysts will be crucial in minimizing chemical waste and reducing production costs. researchgate.net
These approaches not only align with the principles of green chemistry but also offer practical advantages in terms of cost-effectiveness and scalability for industrial applications. researchgate.netrsc.org
Design and Discovery of Novel Catalytic Systems for Targeted Pyridine Functionalization
The precise functionalization of the pyridine ring is critical for tuning the properties of molecules like 3-Nitro-5-(trifluoromethyl)pyridine. While methods for introducing substituents at the C2 and C4 positions are well-established, achieving selectivity at other positions remains a challenge. chemistryviews.orgchemrxiv.org Future research is geared towards the discovery of innovative catalytic systems that offer unprecedented control over regioselectivity.
Emerging areas of focus include:
Transition-Metal and Rare-Earth Metal Catalysis: Systems utilizing metals such as rhodium, iridium, and nickel are being developed for direct C-H functionalization, allowing for the alkylation and arylation of the pyridine ring with high selectivity. beilstein-journals.orgnih.gov For instance, nickel/Lewis acid cooperative catalysis has enabled the first direct C4-selective addition of pyridine across alkenes and alkynes. beilstein-journals.orgacs.org
Photochemical Organocatalysis: A novel strategy for the radical functionalization of pyridines involves the use of dithiophosphoric acid as a photocatalyst. acs.org This method generates pyridinyl radicals that exhibit distinct positional selectivity, diverging from classical Minisci-type reactions. acs.org
Reusable Catalytic Systems: The development of effective and reusable catalysts, such as the Keplerate polyoxomolybdate ({Mo132}) for pyridine oxidation to N-oxides at room temperature, offers a sustainable approach to pyridine functionalization. rsc.org
These advanced catalytic methods provide powerful tools for creating highly substituted and complex pyridine derivatives that were previously difficult to access. acs.org
Synergistic Integration of Computational and Experimental Methodologies in Compound Design
The convergence of computational chemistry and experimental synthesis is accelerating the discovery and optimization of novel trifluoromethylated pyridines. Quantum-chemical calculations and other computational tools are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. researchgate.netscilit.com
This synergy is evident in several key areas:
Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), are being used to predict the behavior of monomeric chromophores, enabling the rational design of functional materials like polyimides with predetermined colors. acs.org
Mechanism Elucidation: Computational studies are crucial for understanding complex reaction pathways, such as the cobalt-catalyzed [2+2+2] cycloaddition to form trifluoromethylated pyridines, where the mechanism can vary depending on the substrate. nih.gov
Structure-Activity Relationship (SAR) Studies: By combining synthesis with computational analysis, researchers can develop detailed SAR models. This approach was used to design novel trifluoromethyl pyridine derivatives with potent insecticidal activity. researchgate.net
This integrated approach allows for a more efficient and targeted search for new compounds with desired biological activities or material properties, reducing the time and resources spent on trial-and-error experimentation.
Identification of Undiscovered Reactivity Modes for this compound and its Analogues
While the chemistry of trifluoromethylated pyridines is well-explored, there remains significant potential for discovering new modes of reactivity. The specific arrangement of the electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring of this compound creates a unique electronic landscape that could be exploited in novel chemical transformations.
Future research will likely pursue:
Exploitation of Pyridinyl Radicals: The generation and coupling of pyridinyl radicals, a previously neglected intermediate, opens up new avenues for pyridine functionalization with unique regioselectivity that could be applied to complex scaffolds. acs.org
Meta-C–H Functionalization: Developing methods for the selective functionalization of the C3 position of pyridines remains a significant challenge. chemistryviews.org Novel strategies, such as a redox-neutral dearomatization-rearomatization process, could enable the direct introduction of a wide range of functional groups at this position. researchgate.net
Nucleophilic Activation Strategies: Activating the pyridine ring towards nucleophilic attack through methods like hydrosilylation allows for subsequent electrophilic trifluoromethylation at the 3-position. chemrxiv.org This approach could be expanded to introduce other functional groups and applied to complex, bioactive molecules. chemrxiv.org
The discovery of such novel reactivity will not only expand the synthetic toolkit available to chemists but also enable the creation of previously inaccessible analogues of this compound, potentially leading to the development of new pharmaceuticals and agrochemicals with improved efficacy and properties. jst.go.jpnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Nitro-5-(trifluoromethyl)pyridine, and what are their key optimization parameters?
- Methodology : Synthesis typically involves nitration of trifluoromethylpyridine precursors. For example, nitration of 5-(trifluoromethyl)pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) achieves regioselectivity at the 3-position. Key parameters include temperature (maintained below 50°C to avoid side reactions) and stoichiometric control of nitrating agents .
- Optimization : Yields improve with slow addition of nitric acid and inert atmosphere to minimize decomposition. Purification via recrystallization (ethanol/water) yields pure product (mp 189–190°C) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as singlets (δ 8.73–8.97 ppm), while the trifluoromethyl group shows a quartet in ¹⁹F NMR (δ -62 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 315.0418 for benzylthio derivatives) .
- Table 1 : Key NMR Data for this compound Derivatives
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | 8.97 | Singlet |
| Pyridine H-6 | 8.73 | Singlet |
| CF₃ | -62 | Quartet (¹⁹F) |
Q. What are the observed contradictions in reported physical properties (e.g., melting point) of this compound, and how can they be resolved methodologically?
- Discrepancies : Melting points vary due to polymorphic forms or impurities. For instance, one study reports mp 189–190°C , while analogs like 2-(benzylthio) derivatives show lower mp (58–60°C) due to substituent effects .
- Resolution : Use differential scanning calorimetry (DSC) to confirm purity and recrystallize in polar aprotic solvents (e.g., DMSO) to isolate stable polymorphs .
Advanced Research Questions
Q. How do electron-withdrawing groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The nitro and trifluoromethyl groups activate the pyridine ring toward nucleophilic attack at the 2- and 4-positions. For example, chlorine substitution at the 2-position (as in 2-chloro derivatives) facilitates displacement by amines or thiols under mild conditions (e.g., DMF, 80°C) .
- Regioselectivity : Density functional theory (DFT) calculations show that the LUMO localization at the 2-position drives reactivity, validated by X-ray crystallography of substitution products .
Q. How can computational chemistry aid in predicting the regioselectivity of further functionalization reactions on this compound?
- Approach :
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock. Derivatives with amino groups show enhanced antitumor activity via kinase inhibition .
- DFT Studies : Calculate Fukui indices to identify electrophilic centers. The 4-position is more reactive than the 2-position in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies are employed to enhance the yield of this compound in multi-step syntheses?
- Key Strategies :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during nitration .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps (yield >85%) .
- Table 2 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| Direct Nitration | 70–75 | HNO₃/H₂SO₄, 40°C | |
| Benzylthio Intermediate | 88 | NaSH, DMF, reflux | |
| Cross-Coupling | 85 | Pd(OAc)₂, K₂CO₃, 100°C |
Q. What are the potential biological applications of this compound derivatives, and what in vitro assays validate these activities?
- Applications : Anticancer agents (e.g., inhibition of mesothelioma cell lines via apoptosis induction) .
- Assays :
- MTT Assay : Measure IC₅₀ values against HeLa cells (derivatives show IC₅₀ < 10 µM) .
- Kinase Profiling : Screen against EGFR and VEGFR2 to confirm target engagement .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
